molecular formula C18H19N5O3S B2588243 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea CAS No. 1421450-95-4

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea

Cat. No.: B2588243
CAS No.: 1421450-95-4
M. Wt: 385.44
InChI Key: NEVANBQAHYAZIH-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole, pyrazole, and thiazole intermediates through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound could be used in the development of new materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}urea is unique due to its combination of three distinct heterocyclic rings (benzodioxole, pyrazole, and thiazole) within a single molecule. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11-7-12(2)23(22-11)18-21-14(9-27-18)5-6-19-17(24)20-13-3-4-15-16(8-13)26-10-25-15/h3-4,7-9H,5-6,10H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVANBQAHYAZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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